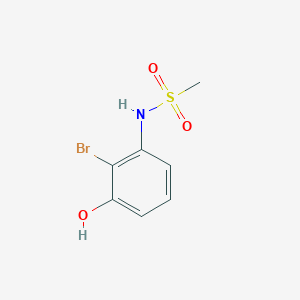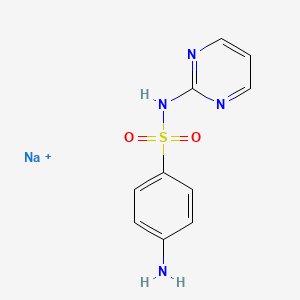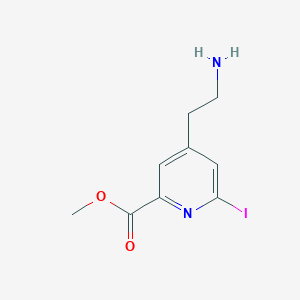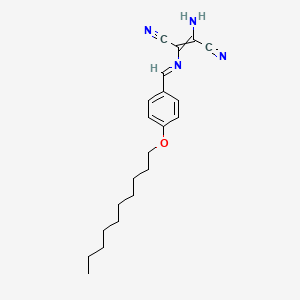![molecular formula C7H4F3N3 B14848466 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,2-A]pyrimidine core with a trifluoromethyl group at the 6th position.
Métodos De Preparación
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyrimidine derivatives with trifluoromethylated reagents under controlled conditions. Industrial production methods often employ scalable processes using trifluoroacetic anhydride or trifluoroacetamide as trifluoromethylating agents . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Functionalization: Radical reactions and transition metal-catalyzed reactions are employed for direct functionalization of the imidazo[1,2-A]pyrimidine scaffold.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects, including anticancer and antimicrobial agents.
Medicine: Research has shown its potential in the design of inhibitors for specific enzymes and receptors, contributing to drug discovery efforts.
Industry: It is utilized in the development of agrochemicals with nematicidal and fungicidal activities.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. Pathways involved in its action include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparación Con Compuestos Similares
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the pyrimidine ring, resulting in different chemical properties and applications.
Trifluoromethylated pyrimidines: These compounds have a trifluoromethyl group on the pyrimidine ring but do not possess the imidazo[1,2-A] scaffold, leading to variations in biological activities.
Imidazo[1,5-A]pyrimidine:
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound in various research domains.
Propiedades
Fórmula molecular |
C7H4F3N3 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-12-6-11-1-2-13(6)4-5/h1-4H |
Clave InChI |
IGDHXLIHHQHVAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(C=NC2=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)

![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)











